molecular formula C13H10N2S B11772309 1-Phenylimidazo[1,5-a]pyridine-3-thiol

1-Phenylimidazo[1,5-a]pyridine-3-thiol

Cat. No.: B11772309
M. Wt: 226.30 g/mol
InChI Key: TVUYBNHKGIWFKQ-UHFFFAOYSA-N
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Description

1-Phenylimidazo[1,5-a]pyridine-3-thiol is a heterocyclic compound that features a fused imidazo-pyridine ring system with a phenyl group at the 1-position and a thiol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylimidazo[1,5-a]pyridine-3-thiol typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and thiolation reactions. One common method is the one-pot synthesis, where the starting materials are combined in a single reaction vessel, often using a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-Phenylimidazo[1,5-a]pyridine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-Phenylimidazo[1,5-a]pyridine-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenylimidazo[1,5-a]pyridine-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the imidazo-pyridine ring system can interact with nucleic acids or other biomolecules, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenylimidazo[1,5-a]pyridine-3-thiol is unique due to the presence of the thiol group, which imparts specific reactivity and potential for forming covalent bonds with biomolecules. This makes it particularly valuable in medicinal chemistry and materials science .

Biological Activity

Overview

1-Phenylimidazo[1,5-a]pyridine-3-thiol is a heterocyclic compound characterized by a fused imidazo-pyridine ring system with a phenyl group at the 1-position and a thiol group at the 3-position. This compound has garnered attention in various scientific fields for its potential biological activities, particularly in medicinal chemistry, due to its unique structural properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the imidazo-pyridine ring can interact with nucleic acids, influencing their activity and stability. This dual mechanism suggests potential applications in drug development aimed at targeting specific enzymes or receptors involved in disease processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer types. Its mechanism may involve modulation of signaling pathways associated with cell growth and survival.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that play critical roles in metabolic processes and disease progression.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth in vivo models.
Enzyme InhibitionInhibits enzymes involved in metabolic pathways; potential for drug development applications.

Synthetic Routes

The synthesis of this compound typically involves the condensation of 2-aminopyridine with suitable aldehydes or ketones, followed by cyclization and thiolation reactions. One common method is a one-pot synthesis that simplifies the process while optimizing yield and purity.

Comparative Analysis

When compared to similar compounds, such as 2-Phenylimidazo[1,5-a]pyridine or other derivatives lacking the thiol group, this compound shows enhanced reactivity due to the presence of the thiol group. This unique feature allows it to form covalent bonds with biomolecules, making it particularly valuable for medicinal chemistry applications .

Table 2: Comparison with Similar Compounds

CompoundKey FeaturesBiological Activity
1-Phenylimidazo[1,5-a]pyridineLacks thiol group; lower reactivityLimited biological activity
2-Phenylimidazo[1,5-a]pyridineDifferent position of phenyl group; altered propertiesVaries based on substituents
1-(4-methoxyphenyl)imidazo[1,5-a]pyridineContains methoxy group; affects binding affinitiesEnhanced enzyme inhibition

Properties

Molecular Formula

C13H10N2S

Molecular Weight

226.30 g/mol

IUPAC Name

1-phenyl-2H-imidazo[1,5-a]pyridine-3-thione

InChI

InChI=1S/C13H10N2S/c16-13-14-12(10-6-2-1-3-7-10)11-8-4-5-9-15(11)13/h1-9H,(H,14,16)

InChI Key

TVUYBNHKGIWFKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CN3C(=S)N2

Origin of Product

United States

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